molecular formula C15H20N4O2S B6356035 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858240-27-3

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356035
CAS No.: 1858240-27-3
M. Wt: 320.4 g/mol
InChI Key: PHJASVVJXZETIZ-UHFFFAOYSA-N
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Description

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the formation of the thiadiazole ring followed by the introduction of the piperazine and 3,4-dimethoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under controlled conditions.

    Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Aromatic Substitution: Attachment of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazole: Shares the thiadiazole and 3,4-dimethoxyphenyl groups but lacks the piperazine ring.

    1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-triazol-5-yl}piperazine: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness: 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the combination of its thiadiazole and piperazine rings, along with the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJASVVJXZETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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